ZINC METASILICATE

Description

Properties

CAS No. |

11126-29-7 |

|---|---|

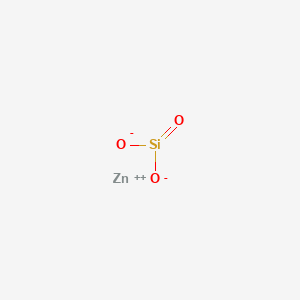

Molecular Formula |

O3SiZn |

Molecular Weight |

141.5 g/mol |

IUPAC Name |

zinc;dioxido(oxo)silane |

InChI |

InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |

InChI Key |

XSMMCTCMFDWXIX-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Zn+2] |

Canonical SMILES |

[O-][Si](=O)[O-].[Zn+2] |

Other CAS No. |

13814-85-2 13597-65-4 11126-29-7 |

Origin of Product |

United States |

Foundational & Exploratory

foundational properties of zinc metasilicate

An In-depth Technical Guide on the Core Foundational Properties of Zinc Metasilicate

Introduction

This compound (ZnSiO₃) is an inorganic compound of considerable interest in materials science, ceramics, and increasingly, in the biomedical field. As a member of the silicate family, it combines the biological significance of both zinc and silicon, two elements crucial for various physiological processes. This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical characteristics, synthesis methodologies, and biological interactions, with a focus on its potential applications in regenerative medicine and therapeutics.

Core Physicochemical and Structural Properties

This compound is a white, odorless powder in its common form, though it can also manifest as colorless rhombic crystals.[1] It is characterized by its insolubility in water and solubility in acids.[1][2] The compound is thermally stable, with a high melting point, a property that lends it to applications in ceramics and high-temperature coatings.[2]

Data Presentation: Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Formula | ZnSiO₃ (or O₃SiZn)[1][3] |

| Molecular Weight | 141.47 g/mol [1] |

| IUPAC Name | zinc;dioxido(oxo)silane[2][4] |

| CAS Number | 32678-67-4 (primary), 11126-29-7[1][4] |

| Synonyms | Zinc(II) metasilicate, Silicic acid zinc salt[2] |

Table 2: Physical and Structural Properties of Crystalline this compound

| Property | Value |

|---|---|

| Appearance | White, odorless powder or colorless rhombic crystals[1] |

| Melting Point | 1437 °C[2] |

| Solubility | Insoluble in water; Soluble in acids[1][2] |

| Crystal System | Rhombic |

| Phases | Exists in amorphous and crystalline (orthorhombic, monoclinic, rhombohedral) forms[5] |

Synthesis Methodologies and Characterization

The properties and performance of this compound are highly dependent on its synthesis route, which dictates particle size, crystallinity, and purity. Several methods have been established for its production.

Key Synthesis Routes

-

Solid-State Reaction: A conventional ceramic method involving the direct reaction of solid precursors, such as zinc oxide (ZnO) and silicon dioxide (SiO₂), at elevated temperatures.[4] This technique is suitable for producing bulk polycrystalline material.

-

Hydrothermal Synthesis: A versatile method used to produce well-defined, spindle-like zinc silicate nanoparticles.[6] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

-

Aqueous Precipitation: This method involves mixing a soluble zinc source (e.g., sodium zincate) with a soluble silicate source (e.g., sodium metasilicate) in an aqueous solution to precipitate the desired compound.[7][8][9]

-

Sputtering-Based Approach: A thin-film deposition technique where layers of silicon and zinc oxide are sputtered onto a substrate and subsequently heated (300-560°C) to induce a solid-state reaction, forming amorphous zinc silicate thin films.[4][5]

Experimental Protocols

Protocol 2.1: Aqueous Precipitation Synthesis This protocol is adapted from methodologies described for synthesizing sodium zincosilicate.[9]

-

Preparation of Precursor Solutions:

-

Prepare a sodium zincate solution by dissolving 8.1 g of zinc oxide in a solution of 32.0 g of sodium hydroxide in 50 mL of deionized water with stirring.

-

Prepare a sodium silicate solution (e.g., 60.0 g of a commercial solution containing ~29% SiO₂).

-

-

Reaction:

-

Slowly add the sodium silicate solution to the sodium zincate solution with constant stirring.

-

Maintain the reaction temperature at 60-65°C for 30 minutes to allow for aging.

-

-

Precipitation and Recovery:

-

Pour the reaction mixture into 300 mL of warm (40°C) deionized water and allow it to stand overnight for the precipitate to fully form.

-

Filter the product using a Büchner funnel and wash thoroughly with deionized water to remove any remaining alkali.

-

-

Drying:

-

Dry the final product in an oven at 110°C to obtain the this compound powder.

-

Protocol 2.2: X-ray Diffraction (XRD) for Structural Characterization XRD is a primary technique for confirming the crystalline phase and structure of the synthesized powder.

-

Sample Preparation:

-

Finely grind a small amount of the synthesized this compound powder using an agate mortar and pestle to ensure random crystal orientation.

-

Pack the powder into a sample holder, ensuring a flat, level surface.

-

-

Instrument Setup:

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

-

Data Acquisition:

-

Scan the sample over a 2θ range (e.g., 10° to 80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Process the resulting diffraction pattern to identify the peaks.

-

Compare the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS) to confirm the ZnSiO₃ phase and determine its crystallinity.

-

Biocompatibility and Cytotoxicity

The biological response to this compound is a critical consideration for its use in drug development and medical devices. The interaction is largely governed by the release of zinc (Zn²⁺) and silicate (Si⁴⁺, often as silicic acid) ions.

Zinc is an essential trace element vital for numerous enzymatic functions, but it can exhibit dose-dependent cytotoxicity.[10][11] In vitro studies have shown that high concentrations of free Zn²⁺ ions can inhibit cell proliferation.[12] However, when incorporated into a stable matrix like a silicate, the release of these ions is controlled, often leading to excellent biocompatibility.[10] For instance, zinc-containing coatings on medical magnesium alloys have demonstrated good cytocompatibility.[10] Conversely, direct contact with pure metallic zinc can show high cytotoxicity in vitro, highlighting that the material's form and its degradation products are key determinants of biocompatibility.[13][14]

Table 3: Summary of In Vitro Biological Response to Zinc-Based Materials

| Material / Compound | Key Finding |

|---|---|

| Zinc Ions (High Conc.) | Can inhibit cell proliferation and induce cytotoxicity in various cell lines.[11][12] |

| Zinc-Doped Bioceramics | Zinc-doped magnesium silicate bioceramics show good in vivo biocompatibility and promote bone regeneration.[15] |

| Zinc Silicate Nanoparticles | Promote angiogenic and neurogenic activities in vitro, suggesting high biocompatibility and bioactivity.[6] |

| Metallic Zinc Implants | Exhibit excellent biocompatibility in vivo but can show high cytotoxicity in direct in vitro cell culture.[13][14] |

Experimental Protocol

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay) This protocol provides a standard method to assess the cytotoxicity of this compound extracts on a cell line (e.g., human osteoblast-like cells, MG-63).

-

Preparation of Extracts:

-

Sterilize this compound powder (e.g., by autoclaving or UV irradiation).

-

Prepare extracts by incubating the powder in a serum-free cell culture medium at a concentration of 100 mg/mL for 24 hours at 37°C.

-

Centrifuge the mixture and filter the supernatant through a 0.22 µm filter to sterilize it and remove particulates. Prepare serial dilutions of this extract (e.g., 50%, 25%, 12.5%).

-

-

Cell Culture:

-

Seed MG-63 cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Exposure:

-

Remove the old medium and replace it with the prepared extract dilutions. Include a negative control (fresh medium) and a positive control (e.g., 10% DMSO).

-

Incubate the cells for 24 or 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Quantification:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

-

Applications in Drug Development and Regenerative Medicine

The unique properties of this compound, particularly in nanoparticulate form, make it a promising candidate for advanced biomedical applications.

Wound Healing and Tissue Regeneration

Research has demonstrated that spindle-like zinc silicate nanoparticles can significantly accelerate the healing of skin burn wounds.[6] This therapeutic effect is attributed to the sustained local release of bioactive zinc and silicon ions. These ions work synergistically to promote crucial healing processes:

-

Angiogenesis: The formation of new blood vessels, essential for supplying nutrients and oxygen to the healing tissue.

-

Neurogenesis: The regeneration of nerve fibers, which is critical for restoring function in damaged skin.[6][16]

The nanoparticles effectively act as a reservoir for these bioactive ions, creating a favorable microenvironment for re-epithelialization and the reconstruction of neurovascular networks.[6][16]

Potential for Drug Delivery

While research on this compound specifically as a drug carrier is still emerging, the broader class of zinc-based materials, such as zinc-based metal-organic frameworks (MOFs), demonstrates significant potential.[17] Zinc-containing MOFs like ZIF-8 are known for their high drug loading capacity and pH-responsive drug release, making them ideal for targeted therapies, particularly in oncology.[17] Given its stability and biocompatibility, this compound could be engineered as a porous carrier for the controlled delivery of therapeutic agents, leveraging its inherent bioactivity for a dual therapeutic effect.

Conclusion

This compound possesses a compelling set of foundational properties that position it as a material of high interest for scientific and pharmaceutical research. Its robust physicochemical nature, coupled with its demonstrated biocompatibility and bioactivity, opens avenues for its use in regenerative medicine, particularly in advanced wound care. The ability to synthesize this compound in various forms, from bulk powders to nanoparticles, allows for tailored applications. For drug development professionals, the controlled release of therapeutic ions from a stable silicate matrix presents a novel platform for creating multifunctional biomaterials that not only act as delivery vehicles but also actively participate in the healing process. Further research into surface functionalization and the loading of specific therapeutic molecules will be crucial in unlocking the full potential of this versatile compound.

References

- 1. Cas 32678-67-4,this compound | lookchem [lookchem.com]

- 2. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 3. Zinc(ii) metasilicate [webbook.nist.gov]

- 4. This compound | High-Purity Research Chemical [benchchem.com]

- 5. lidsen.com [lidsen.com]

- 6. Spindle-Like Zinc Silicate Nanoparticles Accelerating Innervated and Vascularized Skin Burn Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4329328A - Method of synthesizing zincosilicate or stannosilicate or titanosilicate material - Google Patents [patents.google.com]

- 8. GB2060594A - Method of synthesising zincosilicate or stannosilicate or titanosilicate material - Google Patents [patents.google.com]

- 9. EP0027736B1 - Method of synthesising sodium zincosilicate and stannosilicate and ion-exchanged products thereof,detergent formulations containing the sodium zincosilicate or stannosilicate products and catalysts or catalyst supports containing the ion-exchanged products - Google Patents [patents.google.com]

- 10. Investigation of In Vitro Cytocompatibility of Zinc-Containing Coatings Developed on Medical Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of Biodegradable Zinc and Its Alloys: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Zinc Metasilicate (ZnSiO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc metasilicate (ZnSiO₃), a compound of interest in materials science. This compound exists in several polymorphic forms, with its crystal structure being dependent on the conditions of synthesis, primarily pressure and temperature. This document details the crystallographic data of its known polymorphs, outlines experimental protocols for their synthesis and analysis, and provides a visual representation of the experimental workflow.

Crystal Structure of this compound Polymorphs

This compound is known to crystallize in at least three different polymorphs: a high-pressure trigonal phase with an ilmenite-type structure, an orthorhombic phase, and a monoclinic phase. The arrangement of atoms and the unit cell dimensions for each of these structures are distinct, leading to different physical and chemical properties.

In its various crystalline forms, this compound consists of zinc (Zn²⁺), silicon (Si⁴⁺), and oxygen (O²⁻) ions. The coordination environment of the zinc and silicon atoms varies between the polymorphs. In the high-pressure ilmenite phase, both zinc and silicon are octahedrally coordinated by oxygen. In the orthorhombic and monoclinic phases, the coordination is more complex, with zinc atoms occupying both octahedral and tetrahedral sites[1].

The crystallographic data for the principal polymorphs of this compound are summarized in the table below for comparative analysis.

| Parameter | Trigonal (Ilmenite-type) | Orthorhombic | Monoclinic |

| Crystal System | Trigonal | Orthorhombic | Monoclinic |

| Space Group | R-3 (No. 148) | Pbca (No. 61) | C2/c (No. 15) |

| Lattice Constant a (Å) | 4.781 | 18.23 | 9.78 |

| Lattice Constant b (Å) | 4.781 | 8.99 | 9.17 |

| Lattice Constant c (Å) | 13.15 | 5.15 | 5.29 |

| Angle α (°) | 90 | 90 | 90 |

| Angle β (°) | 90 | 90 | 111.4 |

| Angle γ (°) | 120 | 90 | 90 |

| Unit Cell Volume (ų) | 260.1 | 843.4 | 440.9 |

Note: Data for the Orthorhombic and Monoclinic polymorphs are sourced from the Materials Project database. Data for the Trigonal (Ilmenite-type) polymorph is based on high-pressure synthesis studies and may vary slightly between different reports.

Experimental Protocols

The synthesis and structural characterization of this compound polymorphs require specific experimental conditions. Below are detailed methodologies for common synthesis routes and the subsequent structural analysis.

Synthesis of this compound

1. Solid-State Reaction Method (for Orthorhombic or Monoclinic Phases)

The solid-state reaction method is a conventional technique for synthesizing polycrystalline ceramic materials from solid precursors.

-

Precursor Materials : High-purity zinc oxide (ZnO) and silicon dioxide (SiO₂) powders are used as the starting materials.

-

Procedure :

-

Stoichiometric amounts of ZnO and SiO₂ are weighed to achieve a 1:1 molar ratio.

-

The powders are intimately mixed by grinding in an agate mortar with a pestle for a prolonged period (e.g., 2 hours) to ensure homogeneity. Wet milling in a solvent like ethanol can also be employed.

-

The mixed powder is placed in an alumina crucible.

-

The crucible is heated in a high-temperature muffle furnace. The calcination temperature is typically in the range of 1000-1200°C, and the duration can vary from several hours to days to ensure complete reaction.

-

The sample is then cooled slowly to room temperature.

-

The resulting product is ground again to obtain a fine powder of this compound.

-

2. Hydrothermal Synthesis Method

Hydrothermal synthesis is a solution-based method that is effective for producing crystalline materials at relatively lower temperatures.

-

Precursor Materials : Sodium silicate (Na₂SiO₃) solution, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), acetic acid, hydrochloric acid (HCl), and sodium hydroxide (NaOH)[2].

-

Procedure :

-

A specific quantity of sodium silicate is dissolved in deionized water[2].

-

This solution is gradually added to a 2% v/v acetic acid solution with continuous stirring at 40°C[2].

-

The pH of the mixture is adjusted to 6 by the dropwise addition of 1 M HCl and 1 M NaOH solutions[2].

-

A separate solution of zinc nitrate hexahydrate is prepared in the desired concentration[2].

-

The zinc nitrate solution is then slowly added to the silicate solution while maintaining stirring and a temperature of 40°C. The pH is kept at 6.0[2].

-

After stirring for 6 hours, the resulting mixture is transferred to a Teflon-lined autoclave and aged at 100°C for 24 hours[2].

-

The solid product is then recovered by filtration, washed thoroughly with deionized water, and dried at 100°C for 24 hours[2].

-

Finally, the dried powder is calcined at 600°C for 4 hours to obtain the crystalline this compound[2].

-

3. High-Pressure Synthesis (for Trigonal Ilmenite-type Phase)

The ilmenite-type structure of ZnSiO₃ is a high-pressure polymorph and is typically synthesized using specialized high-pressure apparatus.

-

Procedure :

-

A stoichiometric mixture of ZnO and SiO₂ is subjected to high pressures (in the range of 10-15 GPa) and high temperatures (around 1000°C)[1].

-

This process is carried out in a multi-anvil or diamond anvil cell apparatus.

-

After holding at the target pressure and temperature for a specific duration, the sample is quenched to ambient conditions.

-

Crystal Structure Analysis: Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the crystalline phases and determining the structural parameters of the synthesized this compound.

-

Sample Preparation : A small amount of the finely ground this compound powder is uniformly spread onto a sample holder.

-

Data Acquisition :

-

The sample holder is placed in a powder diffractometer.

-

A monochromatic X-ray beam, typically Cu Kα radiation (λ = 1.5406 Å), is directed onto the sample.

-

The detector scans a range of 2θ angles (e.g., 10-80°) to measure the intensity of the diffracted X-rays.

-

-

Data Analysis :

-

Phase Identification : The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.

-

Rietveld Refinement : For detailed structural analysis, Rietveld refinement is performed. This is a computational method that fits a calculated diffraction pattern to the experimental data. The refinement process allows for the precise determination of lattice parameters, atomic positions, and other structural details.

-

Experimental Workflow for Synthesis and Characterization

The logical flow from precursor materials to the final structural analysis of this compound can be visualized as follows. This workflow outlines the key stages involved in the synthesis and characterization process.

References

Synthesis and Characterization of Zinc Metasilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of zinc metasilicate (ZnSiO₃), a compound of interest for various applications due to its biocompatibility and unique physicochemical properties. This document details established synthesis methodologies, including solid-state, hydrothermal, and sol-gel techniques, and outlines comprehensive characterization protocols.

Synthesis Methodologies

This compound can be synthesized through several methods, each offering distinct advantages in terms of crystalline structure, particle size, and purity. The choice of method often depends on the desired material characteristics and the specific application.

Solid-State Reaction

The solid-state reaction, also known as the ceramic method, is a traditional and widely used technique for producing polycrystalline materials like this compound.[1] This method involves the direct reaction of solid precursors at elevated temperatures.[1]

-

Precursor Preparation: Stoichiometric amounts of high-purity zinc oxide (ZnO) and silicon dioxide (SiO₂) powders are intimately mixed. The typical molar ratio is 1:1 for the synthesis of ZnSiO₃.

-

Grinding: The powder mixture is thoroughly ground to ensure homogeneity. This can be achieved using an agate mortar and pestle or through ball milling for several hours. Wet grinding in a solvent like ethanol can improve mixing.

-

Calcination: The ground powder is placed in an alumina crucible and calcined in a high-temperature muffle furnace. The calcination temperature is gradually increased to a final temperature typically ranging from 900°C to 1200°C and held for several hours to ensure complete reaction.[2][3] The exact temperature and duration can be optimized to control the phase purity and crystallinity of the final product.[4][5][6]

-

Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature. The resulting solid mass is then pulverized to obtain a fine powder of this compound.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for good control over particle size and morphology.

-

Precursor Solution Preparation: A zinc precursor, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), is dissolved in deionized water.[7] A silicon source, such as sodium metasilicate (Na₂SiO₃) or tetraethyl orthosilicate (TEOS), is prepared in a separate aqueous or alcoholic solution.[2][8][9]

-

Mixing and pH Adjustment: The silicon source solution is added dropwise to the zinc precursor solution under vigorous stirring. The pH of the resulting mixture is adjusted using a mineral acid (e.g., HCl) or a base (e.g., NaOH or ammonia solution) to control the hydrolysis and condensation reactions.[7]

-

Hydrothermal Treatment: The final mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature typically between 150°C and 250°C for a duration ranging from a few hours to several days.[10]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a temperature of 60-100°C.

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as the precursor for an integrated network (or gel) of discrete particles or network polymers.[11][12][13][14]

-

Sol Preparation: A zinc precursor, typically zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), is dissolved in an alcohol, such as ethanol or isobutanol.[12] A silicon alkoxide precursor, most commonly tetraethyl orthosilicate (TEOS), is also dissolved in the same solvent.

-

Hydrolysis and Condensation: A controlled amount of water, often mixed with a catalyst (acidic or basic), is added to the precursor solution to initiate hydrolysis and condensation reactions. This leads to the formation of a sol, which is a colloidal suspension of solid particles in a liquid.

-

Gelation: With time and continued reaction, the sol gradually evolves into a gel, which is a three-dimensional solid network enclosing the solvent.

-

Aging and Drying: The gel is aged for a specific period to strengthen the network. Subsequently, the solvent is removed from the gel network through drying. This can be done via conventional oven drying or supercritical drying to produce xerogels or aerogels, respectively.

-

Calcination: The dried gel is then calcined at an elevated temperature, typically between 500°C and 900°C, to remove residual organic compounds and promote the crystallization of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to determine its structural, morphological, and optical properties.

Structural Characterization

X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases and determine the structural parameters of the synthesized material. The diffraction pattern provides information about the crystal structure, lattice parameters, and crystallite size. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[15][16]

| Parameter | Typical Value Range | Reference |

| Crystal System | Orthorhombic | JCPDS Card No. 35-0745 |

| Space Group | Pnma | JCPDS Card No. 35-0745 |

| Lattice Parameters (a, b, c) | a ≈ 12.3 Å, b ≈ 5.4 Å, c ≈ 4.9 Å | [17] |

| Crystallite Size | 20 - 100 nm (synthesis dependent) | [15][16] |

Table 1: Typical Crystallographic Data for this compound.

Morphological and Compositional Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, particle size, and aggregation state of the synthesized this compound powder. Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, is used to determine the elemental composition and confirm the presence of zinc, silicon, and oxygen in the expected stoichiometric ratio.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy are powerful tools for probing the vibrational modes of the chemical bonds present in the material. The resulting spectra provide a fingerprint of the compound and can be used to confirm the formation of the silicate network and the coordination of the zinc ions.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1000 - 1100 | Asymmetric stretching of Si-O-Si | [18][19] |

| ~850 - 950 | Symmetric stretching of Si-O-Si | [18][20] |

| ~600 - 700 | Zn-O stretching vibrations | [21] |

| ~400 - 500 | O-Si-O bending vibrations | [18][19] |

Table 2: Typical FTIR/Raman Peak Assignments for this compound.

Optical Properties

UV-Visible (UV-Vis) Spectroscopy is used to investigate the optical properties of this compound, particularly its optical band gap. The band gap energy (Eg) can be determined from the absorption spectrum by plotting (αhν)² versus hν (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis.[22][23] The absorption coefficient (α) is calculated from the absorbance (A) and the path length (l) of the sample using the Beer-Lambert law.

| Parameter | Typical Value Range | Reference |

| Optical Band Gap (Eg) | 3.2 - 5.5 eV | [24][25] |

Table 3: Optical Band Gap of Zinc Silicate. The wide range is due to variations in synthesis methods and the resulting particle size and crystallinity.

Visualized Workflows

Synthesis Workflows

Caption: Workflow for Solid-State Synthesis of this compound.

Caption: Workflow for Hydrothermal Synthesis of this compound.

Caption: Workflow for Sol-Gel Synthesis of this compound.

Characterization Workflow

Caption: Comprehensive Characterization Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Effect of Calcination Temperature on the Photocatalytic Activity of Precipitated ZnO Nanoparticles for the Degradation of Rhodamine B Under Different Light Sources | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. imim.pl [imim.pl]

- 7. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal Synthesis of Zinc Silicate Nanomaterials for Organic Dyes Removal from Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 10. EP0165647A2 - Process for preparation of synthetic crystalline zinc silicate mineral - Google Patents [patents.google.com]

- 11. Synthesis of Zinc Oxide Nanoparticles via Sol â Gel Route and Their Characterization [article.sapub.org]

- 12. matec-conferences.org [matec-conferences.org]

- 13. Preparation of zinc oxide with a three-dimensionally interconnected macroporous structure via a sol–gel method accompanied by phase separation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. qualicer.org [qualicer.org]

- 15. lidsen.com [lidsen.com]

- 16. chalcogen.ro [chalcogen.ro]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. scribd.com [scribd.com]

Luminescence Properties of Doped Zinc Metasilicate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescence properties of doped zinc metasilicate (ZnSiO₃), a versatile phosphor host material. This document details the key luminescent characteristics of ZnSiO₃ when doped with various ions, outlines the experimental protocols for its synthesis and characterization, and visualizes the underlying scientific principles. The information presented is intended to serve as a valuable resource for researchers and professionals working in materials science, photonics, and drug development, where luminescent materials are increasingly utilized for applications such as bio-imaging and sensing.

Data Presentation: Luminescent Properties

The luminescence of this compound is significantly influenced by the choice of dopant ion, its concentration, and the crystalline phase of the host material. The following tables summarize the key quantitative data for commonly used dopants.

Manganese (Mn²⁺) Doped this compound

Manganese is a widely used dopant that typically produces green to yellow-orange emission in zinc silicate hosts. The emission color is highly dependent on the crystal structure, with the α-phase generally yielding green light and the β-phase producing a yellowish glow.

| Property | α-Zn₂SiO₄:Mn²⁺ | β-Zn₂SiO₄:Mn²⁺ |

| Emission Peak | ~520-529 nm[1][2][3] | ~570-577 nm[4] |

| Emission Color | Green[1][4] | Yellow[4] |

| Electronic Transition | ⁴T₁(⁴G) → ⁶A₁(⁶S)[2][3][4] | ⁴T₁(⁴G) → ⁶A₁(⁶S)[4] |

| Optimal Dopant Conc. | Varies (e.g., 0.3% Mn/Zn ratio)[1] | >5 mol%[4] |

| Decay Time | 2 to 10 ms (in thin films)[5] | - |

Europium (Eu³⁺) Doped this compound

Europium doping results in a characteristic red emission due to the f-f electronic transitions of the Eu³⁺ ion.

| Property | Value |

| Primary Emission Peak | ~613-615 nm[2][5] |

| Emission Color | Red[5] |

| Electronic Transition | ⁵D₀ → ⁷F₂[2][5] |

| Other Emission Peaks | 578, 591, 653, 701 nm (corresponding to ⁵D₀ → ⁷F₀,₁,₃,₄)[5] |

| Excitation Wavelengths | 256 nm, 393 nm, 465 nm[5] |

| Decay Time | ~1.43 ms (under 393 nm excitation)[5] |

| ~2.13 ms (slow), ~2.05 ms (fast) (under 256 nm excitation)[5] |

Other Dopants

Other rare-earth and transition metal ions have also been successfully incorporated into the this compound host lattice.

| Dopant | Emission Peak(s) | Electronic Transition(s) | Reference |

| Dy³⁺ | 481 nm, 578 nm | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ | [2] |

| Tb³⁺ | 542 nm | ⁵D₄ → ⁷F₅ | [6] |

Experimental Protocols

The synthesis of high-quality doped this compound phosphors is crucial for achieving desired luminescent properties. The following are detailed methodologies for common synthesis techniques.

Sol-Gel Synthesis of Mn²⁺-Doped Zn₂SiO₄

This method allows for the preparation of homogeneous and nanocrystalline phosphors at relatively low temperatures.

-

Precursor Preparation:

-

Dissolve zinc chloride (ZnCl₂) and manganese chloride (MnCl₂) in a solvent such as ethanol. The molar ratio of Zn to Mn will determine the doping concentration.

-

Separately, prepare a solution of tetraethyl orthosilicate (TEOS) in ethanol.

-

-

Hydrolysis and Condensation:

-

Slowly add the TEOS solution to the zinc and manganese precursor solution under vigorous stirring.

-

Add a controlled amount of water to initiate the hydrolysis of TEOS.

-

Continue stirring until a gel is formed.

-

-

Drying and Calcination:

-

Dry the resulting gel in an oven at a temperature around 100°C to remove the solvent and water.

-

The dried xerogel is then ground into a fine powder.

-

Calcine the powder in a furnace at temperatures ranging from 600°C to 1200°C to crystallize the willemite (α-Zn₂SiO₄) structure.[1] The final temperature and duration will influence the crystallinity and particle size.

-

Solid-State Reaction for β-Zn₂SiO₄:Mn²⁺

This method involves the high-temperature reaction of solid precursors and is suitable for producing the metastable β-phase.

-

Precursor Mixing:

-

Thoroughly mix stoichiometric amounts of zinc oxide (ZnO), silicon dioxide (SiO₂), and a manganese source (e.g., manganese carbonate, MnCO₃). An excess of SiO₂ is often required for the formation of the β-phase.[4]

-

-

Annealing:

-

Place the mixed powder in an alumina crucible.

-

Heat the mixture in a furnace to a high temperature, typically around 800-900°C, for a short duration (e.g., 10 minutes).[4]

-

-

Cooling:

-

Rapidly cool the sample to room temperature to preserve the metastable β-phase.[4]

-

Coprecipitation Synthesis of Eu³⁺-Doped Zinc/Silicate

This aqueous-based method is effective for producing amorphous or nanocrystalline phosphors.

-

Solution Preparation:

-

Prepare an aqueous solution of zinc sulfate (ZnSO₄) and add a solution of europium chloride (EuCl₃) to achieve the desired doping concentration.

-

Adjust the pH of the solution to acidic conditions (e.g., pH 1.0) using an acid like sulfuric acid (H₂SO₄).[7]

-

Separately, prepare an aqueous solution of sodium silicate (Na₂SiO₃).

-

-

Precipitation:

-

Add the sodium silicate solution to the acidic zinc/europium solution.

-

Adjust the final pH to a basic range (e.g., 8.0-12.0) using a base like sodium hydroxide (NaOH) to induce precipitation.[7]

-

-

Hydrothermal Treatment and Calcination:

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the luminescence of doped this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of ZnO on Luminescence Performance of Terbium-Activated Zinc Borosilicate Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Mesoporous Eu3+-Doped Zinc/Silicate Phosphors for Highly Selective and Sensitive Detection of Sulfide Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Zinc Metasilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of zinc metasilicate (ZnSiO₃). The information is intended to support research and development activities in materials science and drug development by providing key data on the compound's stability and formation, alongside insights into its biological interactions.

Core Thermodynamic Properties of this compound

This compound, a compound of zinc, silicon, and oxygen, possesses distinct thermodynamic properties that govern its formation, stability, and behavior in various environments. These properties are crucial for its synthesis and potential applications.

Summary of Quantitative Thermodynamic Data

The standard thermodynamic properties of crystalline this compound at 298.15 K (25 °C) and 1 atm are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | -1263.6 | kJ/mol |

| Standard Molar Entropy | S° | 84 | J/(mol·K) |

| Standard Molar Gibbs Free Energy of Formation (Calculated) | ΔG°f | -1173.5 | kJ/mol |

Note: The Standard Molar Gibbs Free Energy of Formation was calculated using the formula ΔG°f = ΔH°f - TΔS°f, where T is the standard temperature (298.15 K) and ΔS°f is the standard entropy of formation. The standard entropy of formation was calculated from the standard molar entropies of the constituent elements in their standard states (Zn(s), Si(s), O₂(g)) and the standard molar entropy of ZnSiO₃(s).

Experimental Protocols for Determination of Thermodynamic Properties

The determination of the thermodynamic properties of silicate minerals like this compound involves specialized experimental techniques. The following sections describe the general methodologies for key experiments.

Synthesis of this compound for Thermodynamic Analysis

A common method for synthesizing zinc silicate is through a solid-state reaction. A generalized protocol is as follows:

-

Precursor Preparation: High-purity zinc oxide (ZnO) and silicon dioxide (SiO₂) powders are used as precursors.

-

Milling and Mixing: The precursor powders are intimately mixed in a stoichiometric ratio (1:1 molar ratio for ZnSiO₃). This is often achieved through ball milling to ensure homogeneity.

-

Calcination: The mixed powder is heated to a high temperature (e.g., 1000-1200 °C) in a furnace for an extended period (several hours to days) to allow for the solid-state reaction to occur.

-

Characterization: The resulting product is analyzed using techniques like X-ray diffraction (XRD) to confirm the formation of the desired crystalline phase of this compound.

A logical workflow for this synthesis process is illustrated in the diagram below.

Caption: Workflow for the solid-state synthesis of this compound.

Enthalpy of Formation Determination via Solution Calorimetry

Solution calorimetry is a common method to determine the enthalpy of formation of silicate minerals. A generalized experimental protocol using acid solution calorimetry is described below.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a calibration experiment, often involving the dissolution of a known amount of a standard substance (e.g., KCl) in the solvent.

-

Sample Preparation: A precisely weighed amount of the synthesized this compound is placed in a sample holder within the calorimeter.

-

Dissolution: The sample is brought into contact with a suitable solvent (e.g., a mixture of hydrofluoric and nitric acid) inside the calorimeter, and the resulting temperature change is meticulously recorded.

-

Data Analysis: The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter.

-

Hess's Law Application: The enthalpy of formation of this compound from its constituent oxides (ZnO and SiO₂) is then calculated using Hess's law, by combining the measured enthalpy of solution of ZnSiO₃ with the known enthalpies of solution of ZnO and SiO₂ in the same solvent.

The logical flow of this experimental determination is depicted in the following diagram.

Caption: Experimental workflow for determining the enthalpy of formation.

Entropy and Heat Capacity Determination via Adiabatic Calorimetry

Low-temperature adiabatic calorimetry is the primary technique for determining the standard entropy and heat capacity of crystalline solids.

-

Sample Preparation: A known mass of the crystalline this compound is sealed in a sample container.

-

Calorimetric Measurement: The sample is cooled to a very low temperature (typically near absolute zero). Small, precisely measured amounts of heat are then incrementally added to the sample, and the resulting temperature increase is recorded at each step.

-

Heat Capacity Calculation: The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature rise.

-

Entropy Calculation: The standard entropy is determined by integrating the heat capacity data (as Cp/T) from near absolute zero up to the standard temperature of 298.15 K.

Relevance to Drug Development Professionals: Biological Activity and Signaling Pathways

While this compound itself is not a therapeutic agent, its constituent ions, zinc (Zn²⁺) and silicate (Si⁴⁺), have significant biological activity. The dissolution of zinc silicate nanoparticles can release these ions, which can influence cellular processes. This is of interest for drug delivery systems and regenerative medicine.

Biological Roles of Zinc and Silicate Ions

-

Zinc (Zn²⁺): An essential trace element involved in numerous cellular functions. It is a cofactor for many enzymes and transcription factors. Zinc ions have been shown to possess anti-inflammatory, antioxidant, and antibacterial properties. They play a crucial role in cell proliferation, differentiation, and apoptosis.[1]

-

Silicate (Si⁴⁺): Silicon is important for bone growth and development. Silicate ions have been shown to stimulate the proliferation and osteogenic differentiation of bone marrow stromal cells.[2]

Potential Signaling Pathways Affected by Zinc and Silicate Ions

The release of zinc and silicate ions from zinc silicate-based biomaterials can modulate key cellular signaling pathways involved in tissue regeneration and immune response.

-

WNT Signaling Pathway: This pathway is crucial for bone formation and regeneration. Studies have shown that silicate ions can enhance the expression of genes related to the WNT signaling pathway in bone marrow stromal cells, promoting osteogenic differentiation.[2]

-

Sonic Hedgehog (SHH) Signaling Pathway: The SHH pathway is also involved in skeletal development and tissue repair. Silicate ions have been observed to influence the expression of genes within this pathway.[2]

-

NF-κB Signaling Pathway: Zinc ions can modulate the NF-κB signaling pathway, which is a key regulator of inflammation. Depending on the cellular context, zinc can have both pro- and anti-inflammatory effects through its interaction with components of this pathway.[3]

The diagram below illustrates a simplified representation of how ions released from zinc silicate can influence these signaling pathways, leading to cellular responses relevant to drug development and tissue engineering.

Caption: Influence of ions from zinc silicate on cellular signaling pathways.

References

- 1. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of silicate ions on proliferation, osteogenic differentiation and cell signalling pathways (WNT and SHH) of bone marrow stromal cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Core of Early Studies on Zinc Silicate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the foundational studies of zinc silicate compounds, tracing their journey from initial discovery and characterization in the 19th century to their early applications as luminescent materials in the early 20th century. This document provides a comprehensive overview of the seminal research that laid the groundwork for the diverse applications of zinc silicates in modern science and technology. By examining the original experimental protocols and quantitative data, we aim to offer a detailed perspective for researchers and professionals in materials science and drug development.

Early Discovery and Mineralogical Studies (1824 - 1830s)

The scientific history of zinc silicate begins with its identification as a distinct mineral species. Early investigations were primarily focused on its chemical composition and crystalline structure, laying the foundation for its later synthesis and application.

The First Description by Vanuxem and Keating (1824)

Experimental Protocol: 19th-Century Gravimetric Analysis of Silicates

The quantitative analysis of silicate minerals in the 19th century was a meticulous and challenging process, primarily relying on gravimetric methods. The general procedure for determining the composition of a mineral like zinc silicate would have involved the following steps:

-

Sample Preparation: A pure sample of the mineral was finely pulverized using a mortar and pestle to ensure complete reaction with the dissolving agents.

-

Fusion: The powdered mineral was mixed with a flux, typically an alkali carbonate like sodium carbonate, in a platinum crucible. This mixture was then heated to a high temperature (red heat) over a furnace until the mineral decomposed and fused with the flux. This process converted the insoluble silicate into a form soluble in acid.

-

Dissolution: The cooled fusion cake was dissolved in a mineral acid, such as hydrochloric acid. This would bring the silica and the metal cations (in this case, zinc) into solution.

-

Silica Precipitation: The acidic solution was carefully evaporated to dryness. This step caused the silicic acid in the solution to dehydrate and precipitate out as insoluble silica (SiO₂). The residue was then treated with dilute acid and hot water to dissolve the metal salts, leaving the silica behind.

-

Gravimetric Determination of Silica: The precipitated silica was collected by filtration, washed thoroughly with hot water to remove any remaining salts, and then ignited in a crucible at a high temperature to drive off any remaining water. The weight of the resulting pure silica was then determined.

-

Determination of Zinc: The filtrate from the silica separation, containing the zinc ions, would then be treated to precipitate the zinc. A common method was to precipitate zinc as zinc sulfide (ZnS) by passing hydrogen sulfide gas through the solution. The precipitate would be collected, washed, and then ignited to convert it to zinc oxide (ZnO). The weight of the zinc oxide would then be used to calculate the amount of zinc in the original sample.

This multi-step, labor-intensive process was the cornerstone of quantitative mineral analysis in the 19th century.

Formal Naming and Further Characterization by Lévy (1830)

In 1830, the French mineralogist Armand Lévy formally named the mineral "willemite" in honor of King William I of the Netherlands.[3] His work, published in the Annales de Chimie et de Physique, provided a more detailed crystallographic and chemical characterization of the mineral. While the full text of Lévy's 1830 paper is not widely accessible, his analysis would have built upon the established gravimetric techniques of the time.

Logical Flow of 19th-Century Mineral Analysis

Caption: Workflow for 19th-century gravimetric analysis of zinc silicate.

The Dawn of Luminescence: Early 20th-Century Phosphor Research

The turn of the 20th century marked a shift in the study of zinc silicate from a purely mineralogical curiosity to a material with significant technological potential. The discovery of its luminescent properties, particularly when activated with manganese, opened up new avenues of research and application.

G. R. Fonda's Seminal Work on Zinc Silicate Phosphors (1938)

A pivotal study in this era was conducted by G. R. Fonda of the General Electric Company, published in 1938 under the title "The Phosphorescence of Zinc Silicate Phosphors." This research provided a systematic investigation into the preparation and luminescent properties of manganese-activated zinc silicate (willemite). Fonda's work was instrumental in optimizing the synthesis of these phosphors for use in fluorescent lighting.

Experimental Protocol: Synthesis of Manganese-Activated Zinc Silicate Phosphor (circa 1938)

Fonda's experimental approach involved the high-temperature solid-state reaction of zinc oxide, silica, and a manganese activator. The following protocol is a reconstruction based on the available information from his and contemporary papers:

-

Raw Material Preparation: High-purity zinc oxide (ZnO), silica (SiO₂), and a manganese salt (such as manganese carbonate, MnCO₃, or manganese nitrate, Mn(NO₃)₂) were used as starting materials. The reactants were precisely weighed to achieve the desired stoichiometry of the willemite host (Zn₂SiO₄) and the desired concentration of the manganese activator.

-

Mixing: The powdered reactants were thoroughly mixed to ensure a homogeneous distribution of the components. This was a critical step to ensure a uniform reaction and consistent luminescent properties in the final product.

-

Firing (Calcination): The mixture was placed in a crucible (likely ceramic or silica) and heated in a furnace at a high temperature. Firing temperatures in this era for phosphor synthesis typically ranged from 1100°C to 1250°C. The heating was carried out for a specific duration, often several hours, to allow the solid-state reaction to go to completion.

-

Atmosphere Control: The firing was often conducted in a controlled atmosphere. For the activation of manganese in its desired oxidation state (Mn²⁺), a neutral or slightly reducing atmosphere might have been employed, although firing in air was also common.

-

Cooling and Pulverization: After firing, the resulting sintered mass was allowed to cool. The cooled product was then ground into a fine powder to be used as a phosphor.

Quantitative Data from Early Phosphor Studies

The following table summarizes typical compositional and firing parameters from early 20th-century studies on manganese-activated zinc silicate phosphors.

| Parameter | Value/Range | Notes |

| Host Material | Zinc Orthosilicate (Zn₂SiO₄) | The primary crystalline phase for green phosphorescence. |

| Activator | Manganese (Mn) | Typically introduced as a salt (carbonate or nitrate). |

| Manganese Concentration | 0.1 - 2.0 mol% | The concentration of the activator was found to be critical for optimizing brightness and decay characteristics.[4] |

| Firing Temperature | 1100 - 1250 °C | Higher temperatures generally led to better crystallinity and luminescent efficiency. |

| Firing Duration | 1 - 4 hours | Sufficient time was required for the solid-state diffusion and reaction to occur. |

| Excitation Source | Mercury Discharge Lamp | The 253.7 nm line from a low-pressure mercury lamp was a common excitation source in these studies.[4] |

Phosphor Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of early zinc silicate phosphors.

Conclusion

The early studies of zinc silicate compounds, from their initial identification as the mineral willemite in the 1820s to their development as practical luminescent materials in the early 20th century, represent a significant chapter in the history of materials science. The meticulous analytical work of 19th-century mineralogists provided the fundamental understanding of the compound's composition and structure. This knowledge was then leveraged by early 20th-century researchers like G. R. Fonda to develop synthesis methods for creating artificial zinc silicate with tailored luminescent properties. These foundational studies not only paved the way for the use of zinc silicate phosphors in lighting and display technologies but also contributed to the broader understanding of solid-state chemistry and the relationship between material composition, structure, and function. For contemporary researchers, this historical perspective underscores the importance of fundamental material characterization and the enduring legacy of early scientific inquiry.

References

An In-depth Technical Guide to Zinc Metasilicate (ZnSiO₃)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc metasilicate (ZnSiO₃) is an inorganic compound of considerable interest in materials science and the biomedical field. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a review of its current applications, particularly as a biomaterial. While direct interactions with specific intracellular signaling pathways are not extensively documented in current literature, its bioactive properties, stemming from the release of zinc and silicate ions, make it a promising material for tissue engineering and regenerative medicine.

Chemical and Physical Properties

This compound is a white, odorless powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | ZnSiO₃ | [2] |

| Molecular Weight | 141.46 g/mol | [3] |

| Appearance | White powder or colorless rhombic crystals | [3] |

| Melting Point | 1437 °C | [3] |

| Solubility | Insoluble in water and acid | [3] |

| IUPAC Name | zinc;dioxido(oxo)silane | [2] |

| CAS Number | 32678-67-4 | [3] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. The choice of method influences the material's properties, such as particle size, morphology, and crystallinity.

3.1.1 Hydrothermal Synthesis of Zinc Silicate Nanoparticles

This method is utilized for producing crystalline zinc silicate nanoparticles, particularly for biomedical applications where controlled morphology is crucial.

-

Precursor Preparation: Prepare aqueous solutions of a zinc salt (e.g., zinc nitrate, Zn(NO₃)₂) and a silicon source (e.g., sodium metasilicate, Na₂SiO₃).

-

Mixing: The sodium metasilicate solution is added dropwise to the zinc nitrate solution under constant stirring to form a precursor slurry.

-

Hydrothermal Reaction: The resulting slurry is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180-250°C) for a defined period (e.g., 5-24 hours).[4]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: The final product is dried in an oven, typically at a temperature of 80-130°C.[4]

3.1.2 Sol-Gel Synthesis

The sol-gel method allows for the synthesis of zinc silicate at lower temperatures compared to solid-state reactions and offers good control over the product's purity and homogeneity.

-

Sol Formation: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is hydrolyzed in a mixture of water and ethanol with an acid or base catalyst.

-

Addition of Zinc Precursor: A solution of a zinc salt (e.g., zinc acetate, Zn(CH₃COO)₂) dissolved in a suitable solvent is added to the silica sol.

-

Gelation: The mixture is stirred until a homogenous sol is formed, which is then aged to form a gel.

-

Drying and Calcination: The gel is dried to remove the solvent, followed by calcination at elevated temperatures (e.g., 700-900°C) to induce the formation of the crystalline zinc silicate phase.[5]

Characterization of this compound

Standard analytical techniques are used to confirm the synthesis and characterize the properties of this compound.

3.2.1 X-Ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the synthesized material.

-

Sample Preparation: The powdered sample is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ). A typical scan range is 10-95°.[6]

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.[6] Amorphous materials will not show sharp diffraction peaks.[7]

3.2.2 Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups and confirm the formation of chemical bonds within the zinc silicate structure.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The sample is analyzed using an FTIR spectrometer, typically in the range of 400-4000 cm⁻¹.[6]

-

Data Analysis: The presence of characteristic absorption bands confirms the material's identity. For zinc silicate, key peaks include those related to Si-O-Si and Si-O(-Zn) stretching vibrations.[6][8]

3.2.3 Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the synthesized this compound.

-

Sample Preparation: The powder sample is mounted on a stub using conductive adhesive and may be sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Imaging: A focused beam of electrons is scanned across the sample surface, and the resulting secondary or backscattered electrons are detected to form an image.

-

Analysis: The SEM images provide information on the shape, size distribution, and aggregation of the particles.

Applications in Research and Development

While this compound has applications as a corrosion inhibitor and in ceramics, its use as a biomaterial is of growing interest to the scientific and drug development community.[2]

Biomaterials for Tissue Regeneration

Zinc-based biomaterials are being explored for their biocompatibility, biodegradability, and pro-regenerative properties.[9][10] Zinc silicate, in particular, has been incorporated into nanofibrous scaffolds for wound healing.[11] The bioactive nature of zinc silicate is attributed to the sustained release of zinc (Zn²⁺) and silicate (SiO₃²⁻) ions.

-

Angiogenesis and Neurogenesis: Zinc ions have been reported to stimulate angiogenesis (formation of new blood vessels) and neurogenesis (nerve regeneration), both of which are crucial for effective wound healing.[11]

-

MMP Inhibition: Zinc has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that can degrade the collagen matrix of dentin, suggesting its potential use in dental cements to improve the longevity of restorations.[1]

It is important to note that while these are biological effects, the literature does not currently detail interactions with specific intracellular signaling pathways in the manner of a targeted drug. The observed effects are likely a result of the multifaceted roles of zinc and silicon ions in cellular processes.

Corrosion Inhibition

This compound is valued as a non-toxic, high-performance corrosion-inhibiting pigment.[2] Its mechanism involves the slow hydrolysis of the compound, releasing silicate and zinc ions. The silicate ions react with the metal substrate (e.g., steel) to form a protective, passive layer, while the zinc ions enhance the barrier properties of the coating.[2]

Visualizations

References

- 1. Zinc incorporation improves biological activity of beta-tricalcium silicate resin-based cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 4. EP0165647A2 - Process for preparation of synthetic crystalline zinc silicate mineral - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. lidsen.com [lidsen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zinc-Based Biomaterials for Regeneration and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc-Based Biomaterials for Regeneration and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Phase Identification of α-Zn₂SiO₄ and β-Zn₂SiO₄

Introduction

Zinc silicate (Zn₂SiO₄) is a versatile ceramic material widely investigated for its outstanding luminescence properties, making it a critical component in applications such as phosphors for displays, phototherapy, and optoelectronics.[1][2] It exists in several polymorphic forms, with the most common being the thermodynamically stable α-phase (willemite) and the metastable β-phase.[2] The functional properties of Zn₂SiO₄ are highly dependent on its crystalline structure. For instance, when doped with manganese (Mn²⁺), α-Zn₂SiO₄ exhibits a characteristic green emission, while β-Zn₂SiO₄ produces a distinct yellow emission.[2][3] This stark difference underscores the critical importance of accurate phase identification and control during synthesis. The β-phase is known to transform into the more stable α-phase at elevated temperatures.[2]

This technical guide provides a comprehensive overview of the key methods used to distinguish between the α and β phases of zinc silicate, presents detailed experimental protocols for their synthesis and characterization, and summarizes their core crystallographic properties for researchers, scientists, and professionals in materials and drug development.

Crystallographic and Physical Properties

The primary distinction between α-Zn₂SiO₄ and β-Zn₂SiO₄ lies in their crystal structures, which in turn dictates their physical and optical properties. The α-phase, known as willemite, is the naturally occurring and most stable form, while the β-phase is a metastable polymorph whose synthesis requires specific conditions, such as rapid cooling.[1][3]

| Property | α-Zn₂SiO₄ (Willemite) | β-Zn₂SiO₄ |

| Crystal System | Rhombohedral[4][5] | Orthorhombic / Triclinic (structure is debated)[3] |

| Space Group | R 3̄[1][5] | I 42d̄ (one of five known polymorphs)[1] |

| Lattice Parameters | a = b = 13.948 Å, c = 9.315 Å[5] | JCPDS No. 14-0653[2] |

| JCPDS Card No. | 37-1485[2][4] | Metastable, transforms to α-phase at high temp. (>750 °C)[2][4] |

| Stability | Thermodynamically stable[2] | Yellow (~570 nm)[1][3] |

| Mn²⁺ Doped Emission | Green (~525 nm)[1][3] |

Phase Identification Methodologies

A multi-technique approach is essential for the unambiguous identification of α- and β-Zn₂SiO₄ phases. While X-ray Diffraction is the foundational technique, Raman and Photoluminescence Spectroscopy provide complementary and often more sensitive data.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of Zn₂SiO₄. The diffraction pattern of a sample is compared against standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.

-

β-Zn₂SiO₄ is identified using JCPDS card No. 14-0653.[2]

Analysis involves matching the positions (2θ) and relative intensities of the diffraction peaks from the experimental pattern to the standard data. The presence of peaks corresponding to both patterns indicates a mixed-phase sample.[2]

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides insights into the local atomic arrangements and can be more sensitive than XRD in detecting small amounts of a secondary phase.[2] This is particularly useful for identifying trace amounts of the metastable β-phase in a predominantly α-phase sample.[2]

| Phase | Characteristic Raman Peaks (cm⁻¹) |

| α-Zn₂SiO₄ | A distinct peak at 284 cm⁻¹ is attributed to the α-phase.[2] |

| β-Zn₂SiO₄ | A low-intensity peak at 173 cm⁻¹ is a key identifier. Other associated bands include 121, 170, 204, 218, 242, 311, 866, 922, and 968 cm⁻¹.[2] |

Photoluminescence (PL) Spectroscopy

For doped Zn₂SiO₄, particularly with Mn²⁺, PL spectroscopy offers a rapid and clear method for phase identification based on the distinct emission spectra.[1] The host lattice structure significantly influences the electronic transitions of the dopant ion, resulting in different emission colors.[1][3]

| Phase (Mn²⁺ Doped) | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color |

| α-Zn₂SiO₄:Mn²⁺ | ~259[4] | ~521 - 525[1][4] | Green [1] |

| β-Zn₂SiO₄:Mn²⁺ | Vacuum UV / UV | ~570 - 575[1] | Yellow [1][3] |

Experimental Protocols

Synthesis Protocol: Solid-State Reaction

This method is widely used due to its simplicity and scalability for producing crystalline Zn₂SiO₄ powders.[2][5]

-

Precursor Preparation: Use high-purity zinc oxide (ZnO) and silicon dioxide (SiO₂) powders as starting materials.[5] Amorphous silica is often preferred due to its higher reactivity, which can facilitate the formation of the metastable β-phase at lower temperatures.[2]

-

Mixing: Weigh stoichiometric amounts of ZnO and SiO₂. Mix the powders thoroughly in a planetary ball mill for approximately 4 hours using anhydrous ethanol as a liquid medium to ensure homogeneity.[5]

-

Drying: Dry the resulting slurry at 60-80°C overnight to evaporate the ethanol.[5]

-

Calcination: Place the dried powder mixture in an alumina crucible and calcine in a muffle furnace. The final phase composition is highly dependent on the temperature[2][5]:

-

Cooling: To obtain the metastable β-phase, rapid cooling (quenching) after a short annealing duration is often necessary.[1] For the stable α-phase, a slower cooling rate is sufficient.[3]

Synthesis Protocol: Co-Precipitation Method

This solution-based method allows for the synthesis of nanoparticles at lower temperatures.[3]

-

Precursor Solution: Prepare aqueous solutions of zinc nitrate (Zn(NO₃)₂·6H₂O), sodium metasilicate (Na₂SiO₃·9H₂O), and manganese(II) chloride (MnCl₂) for doping.[3]

-

Precipitation: Mix the solutions under controlled pH to co-precipitate a precursor powder.

-

Washing and Drying: Wash the precipitate thoroughly with deionized water and ethanol to remove impurities, followed by drying.

-

Calcination: Anneal the precursor powder. The temperature determines the resulting phase[3]:

Characterization Protocols

-

X-ray Diffraction (XRD): Perform phase identification using a diffractometer with Cu Kα radiation. A typical scan range is 10-80° (2θ) with a continuous scan mode.[2]

-

Raman Spectroscopy: Employ a system with a 532 nm Nd:YAG laser for excitation to acquire Raman spectra and identify characteristic vibrational modes of each phase.[2]

-

Photoluminescence (PL) Spectroscopy: Record PL excitation and emission spectra using a UV-Vis fluorescence spectrophotometer to determine the luminescent properties.[1]

Visualizing Workflows and Relationships

Diagrams created using the DOT language help visualize the logical flow of experiments and the physical relationships between synthesis parameters and material outcomes.

Caption: Experimental workflow for the identification of Zn₂SiO₄ phases.

Caption: Logical relationship of temperature on Zn₂SiO₄ phase formation.

Conclusion

The accurate phase identification of α-Zn₂SiO₄ and β-Zn₂SiO₄ is paramount for controlling the material's properties for advanced applications. A combination of X-ray Diffraction for primary structural analysis, Raman Spectroscopy for detecting metastable phases with high sensitivity, and Photoluminescence Spectroscopy for a rapid, function-based assessment in doped systems, provides a robust methodology for researchers. By carefully controlling synthesis parameters, particularly temperature and cooling rates, it is possible to selectively produce either the stable α-phase or the metastable β-phase, thereby tuning the material for its intended technological application.

References

- 1. Bright Yellow Luminescence from Mn2+-Doped Metastable Zinc Silicate Nanophosphor with Facile Preparation and Its Practical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kirj.ee [kirj.ee]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Highly Crystalline Bi-Functional Mn-Doped Zn2SiO4 Nanostructures by Low-Cost Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Core Characteristics of Zinc Metasilicate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of zinc metasilicate (ZnSiO₃) powder, a material of increasing interest in various scientific and biomedical fields. This document details its physicochemical characteristics, crystal structure, and methods of synthesis and analysis. Furthermore, it explores the biocompatibility and potential therapeutic applications of this compound, particularly in the realm of drug delivery and tissue engineering, supported by detailed experimental protocols and visual representations of key biological pathways.

Physicochemical Properties

This compound is an inorganic compound that typically presents as a white, odorless powder.[1] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in research and development.

| Property | Value | Reference(s) |

| Chemical Formula | ZnSiO₃ | [2] |

| Molecular Weight | 141.47 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Melting Point | 1437 °C | [3] |

| Density (orthosilicate) | ~4.0 g/cm³ | [4] |

| Solubility in Water | Insoluble | |

| Solubility in Acids | Soluble | [1] |

| Crystal System | Rhombic |

Crystal Structure and Synthesis

This compound possesses a rhombic crystal structure. The arrangement of its constituent atoms can be precisely determined using techniques such as X-ray diffraction (XRD) coupled with Rietveld refinement.

Synthesis: A common laboratory-scale synthesis of this compound involves the reaction of zinc oxide (ZnO) with silicic acid (H₂SiO₃).[1] Another method involves a solid-state reaction between zinc oxide and silicon dioxide (SiO₂) at elevated temperatures. The stoichiometry of the reactants is crucial in determining the final product, with a 1:1 molar ratio favoring the formation of this compound (ZnSiO₃), while a 2:1 ratio of ZnO to SiO₂ will yield zinc orthosilicate (Zn₂SiO₄), also known as willemite.

Experimental Protocols

Accurate characterization of this compound powder is essential for its application. Below are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystalline phase and structure of this compound powder.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically a few milligrams) is carefully packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface to ensure accurate diffraction data. A glass slide can be used to gently press and flatten the powder.[5]

-

Instrument Parameters: The analysis is performed using a powder X-ray diffractometer. Typical parameters include:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan range (2θ): 10-80°

-

Step size: 0.02°

-

Scan speed: 1-2°/minute

-

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. For detailed structural analysis, Rietveld refinement can be performed on the diffraction data.

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and surface features of the this compound powder.

Methodology:

-

Sample Preparation:

-

Mounting: A small, representative amount of the powder is mounted on an aluminum SEM stub using double-sided conductive carbon tape.[6]

-

Dispersion: To avoid agglomeration and ensure individual particles are visible, one of the following dispersion techniques can be used:

-

Flick Method: A small amount of powder is placed on the tip of a cotton swab. The handle of the swab is then gently flicked to disperse the powder onto the stub.[7]

-

Dish Method: The powder is spread thinly in a petri dish. The stub with the adhesive is then pressed gently onto the powder.

-

Drop Casting: The powder is suspended in a volatile solvent like ethanol or isopropanol and sonicated to create a uniform dispersion. A drop of this suspension is then placed on the stub and allowed to dry completely.[7]

-

-

Coating: As this compound is non-conductive, the mounted sample must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.[6]

-

-

Imaging: The prepared stub is placed in the SEM chamber. The electron beam is accelerated at a voltage typically between 5-20 kV. Images are captured at various magnifications to observe the overall morphology and fine surface details.

Particle Size Analysis (Dynamic Light Scattering - DLS)

Objective: To determine the particle size distribution of the this compound powder in a liquid suspension.

Methodology:

-

Sample Preparation: A dilute, stable suspension of the this compound powder is prepared in a suitable dispersant, typically deionized water. A very small amount of powder is added to the dispersant, and the mixture is sonicated for several minutes to break up any agglomerates and ensure a monodispersed suspension.

-

Measurement: The suspension is transferred to a cuvette and placed in the DLS instrument. A laser beam is passed through the sample, and the scattered light is detected at a specific angle. The fluctuations in the intensity of the scattered light are analyzed to determine the Brownian motion of the particles.

-

Data Analysis: The Stokes-Einstein equation is used to relate the Brownian motion to the hydrodynamic diameter of the particles. The instrument's software provides a particle size distribution histogram or curve.[8][9][10]

Biomedical Applications and Biocompatibility

Zinc silicate-based materials have shown significant promise in biomedical applications, particularly in bone tissue engineering and drug delivery, owing to their biocompatibility and the therapeutic effects of their dissolution products.